

A Comparative Crystallographic Analysis of Nitro-Substituted Indazoles and Related Heterocycles

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Compound of Interest

Compound Name: 1-Methyl-4-nitro-1H-indazole

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This guide provides a comparative analysis of the X-ray crystal structures of several nitro-substituted indazole and imidazole derivatives. While a dedicated crystallographic study for **1-Methyl-4-nitro-1H-indazole** was not publicly available at the time of this review, this guide leverages data from structurally related compounds to offer insights into the influence of nitro-group substitution on the molecular geometry and crystal packing of these heterocyclic systems. The presented data is essential for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of nitro-substituted indazoles and a related imidazole. These compounds provide a basis for understanding the structural variations that arise from different substitution patterns on the indazole and imidazole rings.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (Å ³) | Z |
|---|---|----------------|---|-----------|-----------|------------|--------------|-------------|--------------|---------------------|---|
| 1-Methyl-4-nitro-1H-imidazole | C ₄ H ₄ N ₄ O ₄ | Orthorhombic | P2 ₁ 2 ₁ 2 ₁ | 8.412(2) | 12.646(3) | 6.563(1) | 90 | 90 | 90 | 698.2(3) | 4 |
| 3-(4-methylphenyl)-6-nitro-1H-indazole | C ₁₄ H ₁₁ N ₃ O ₂ | Monoclinic | P2 ₁ /c | - | - | - | - | - | - | - | - |
| 1-(4-Methylphenylsulfonfyl)-5,6-dinitro-1H-indazole | C ₁₄ H ₁₀ N ₄ O ₆ S | Triclinic | P1 | 7.4125(3) | 8.5371(3) | 13.0825(5) | 90.401(2) | 95.707(2) | 111.302(2) | 766.66(5) | 2 |

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Note: Complete crystallographic data for 3-(4-methylphenyl)-6-nitro-1H-indazole and the (nitro-1H-indazol-1-yl)methanol derivatives were not fully available in the searched literature.

Key Structural Observations

- **Planarity and Torsion Angles:** In many nitro-substituted indazoles, the indazole ring system is largely planar. However, the nitro groups are often twisted out of this plane to varying degrees. For instance, in 3-(4-methylphenyl)-6-nitro-1H-indazole, the nitro group is twisted

out of the indazole plane by 3-6°.[1] Similarly, in 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, the two nitro groups form dihedral angles of 57.0(3)° and 31.9(3)° with the indazole ring system.[2] In contrast, for (nitro-1H-indazol-1-yl)methanol derivatives, the nitro groups are nearly coplanar with the benzene ring, with a mean deviation of only 2.0°.[3][4]

- Intermolecular Interactions: Hydrogen bonding plays a significant role in the crystal packing of these molecules. In the crystal structure of 1-methyl-4-nitro-1H-imidazole, molecules are linked through C—H...O hydrogen bonds.[5] For (1H-indazol-1-yl)methanol derivatives, dimers are formed through intermolecular O—H...N hydrogen bonds.[3][4] The crystal packing of 3-(4-methylphenyl)-6-nitro-1H-indazole is stabilized by C—H...O hydrogen bonds and π -stacking interactions.[1]

Experimental Protocols

The following provides a general overview of the experimental procedures typically employed for the synthesis and X-ray crystal structure analysis of nitro-substituted indazoles, based on the available literature.

Synthesis of 1-Methyl-4-nitro-1H-imidazole[5][6]

A common method for the synthesis of 1-methyl-4-nitro-1H-imidazole involves the nitration of 1-methyl-1H-imidazole. This can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving regioselectivity and good yields.

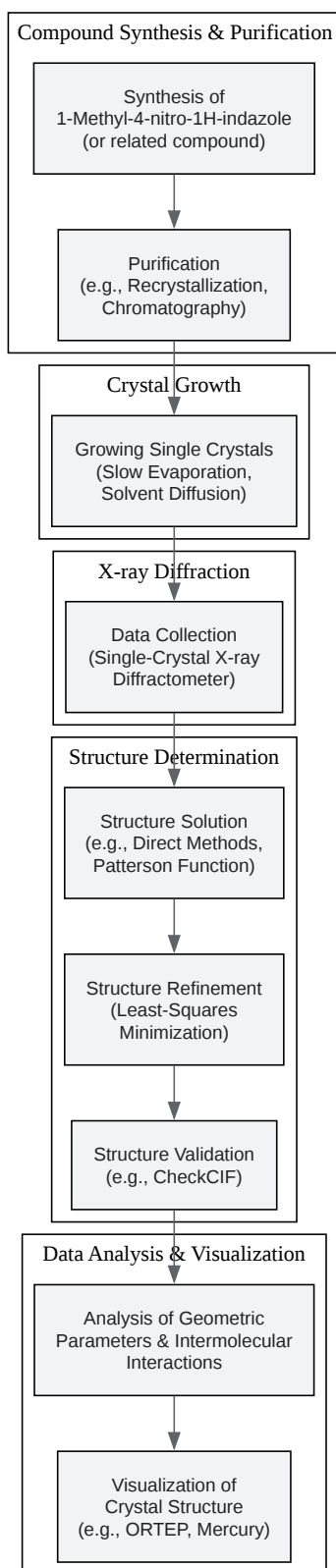
X-ray Crystallography[2][5]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as chloroform and hexane.[5]

Data collection is performed on a single-crystal X-ray diffractometer, often equipped with a CCD area detector and using Mo K α radiation. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.

Experimental Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.



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Caption: Experimental workflow for X-ray crystal structure analysis.

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